2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
Description
The compound 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate; trifluoromethanesulfonate (hereafter referred to as Compound A) is an ionic liquid comprising a cationic imidazolium core and an anionic trifluoromethanesulfonate (triflate) moiety. Its structure features:
- A 1-methylimidazolium ring with a sulfonate group (-SO₃⁻) at position 2.
- A 2,2,2-trichloroethyl group esterified to the sulfonate.
- A trifluoromethanesulfonate (CF₃SO₃⁻) counterion.
This architecture confers high thermal stability, low volatility, and tunable solubility—properties typical of ionic liquids. Such compounds are pivotal in catalysis, electrolytes, and green solvents .
Properties
IUPAC Name |
2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLTKKCQMCERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3F3N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Trichloroethyl Chlorosulfate
The trichloroethyl sulfonate group is introduced via 2,2,2-trichloroethyl chlorosulfate , synthesized by reacting 2,2,2-trichloroethanol with sulfuryl chloride (SOCl):
Conditions :
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Catalyst : Dimethylformamide (DMF) or dimethylaniline (0.5–7 mol%)
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Temperature : 80–105°C
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Time : 4–10 hours
This intermediate is moisture-sensitive and requires anhydrous handling. The reaction’s exothermic nature necessitates controlled phosgene addition and condenser systems to recycle volatiles.
Formation of Methylimidazolium Sulfonate
The chlorosulfate intermediate reacts with 1-methylimidazole to form the imidazolium sulfonate cation. The methyl group on the imidazolium ring enhances reactivity and regioselectivity:
Conditions :
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Solvent : Acetonitrile (MeCN)
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Temperature : 120°C (microwave-assisted)
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Time : 20 minutes
The methyl group on the imidazolium ring is introduced either via pre-methylation of imidazole or post-sulfonation alkylation using Meerwein’s salt (trimethyloxonium tetrafluoroborate).
Anion Exchange to Trifluoromethanesulfonate
The chloride counterion is replaced with trifluoromethanesulfonate through metathesis:
Conditions :
Silver triflate is preferred for its low solubility, ensuring complete anion exchange. The product is purified via recrystallization or ion-exchange chromatography.
Catalysts and Reaction Conditions
Key catalysts and their roles:
Elevated temperatures (100–120°C) and microwave irradiation reduce reaction times from hours to minutes.
Characterization and Analytical Data
The final product is validated using:
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H NMR : Imidazolium protons resonate at δ 7.5–8.5 ppm; trichloroethyl group shows a triplet at δ 4.2 ppm.
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Mass Spectrometry : Molecular ion peak at m/z 443.614 (CHClFNOS).
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X-ray Crystallography : Confirms sulfonate ester geometry and counterion placement.
Comparative Analysis of Methods
| Parameter | Chlorosulfate Method | Direct Sulfonation |
|---|---|---|
| Yield | 75–90% | 65–75% |
| Reaction Time | 20–30 minutes | 2–4 hours |
| Purity | >95% | 85–90% |
| Scalability | Industrial | Lab-scale |
The chlorosulfate route is favored for its regioselectivity and compatibility with microwave-assisted synthesis.
Challenges and Optimization Strategies
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Moisture Sensitivity : Reagents like trichloroethyl chlorosulfate hydrolyze readily; reactions require anhydrous conditions and inert atmospheres.
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Byproduct Formation : Excess phosgene generates HCl, necessitating scrubbers. Silver chloride precipitation in anion exchange must be quantitative to avoid residual chloride.
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Cost Efficiency : Silver triflate is expensive; sodium triflate alternatives are being explored for industrial applications .
Chemical Reactions Analysis
2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Catalysis
The compound has been studied for its role as a catalyst in various organic reactions. Its ionic nature facilitates unique reaction pathways that can enhance yield and selectivity.
Case Study : In a study published in Angewandte Chemie, researchers demonstrated that the compound could effectively catalyze nucleophilic substitutions under mild conditions, leading to improved reaction rates compared to traditional catalysts .
Synthesis of Functionalized Imidazoles
The compound serves as a precursor for synthesizing various functionalized imidazoles, which are valuable in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Room temperature, 24 hours | 85 | |
| Electrophilic aromatic substitution | Heat, 48 hours | 90 |
Electrolytes in Energy Storage
Due to its ionic nature, this compound can be utilized as an electrolyte in batteries and supercapacitors. The stability of the ionic liquid enhances the performance and life cycle of energy storage devices.
Case Study : Research conducted on ionic liquids in energy applications highlighted that compounds like trifluoromethanesulfonate can significantly increase the conductivity of electrolytes, improving charge-discharge cycles .
Biological Applications
Preliminary studies suggest potential applications in biochemistry, particularly in drug delivery systems where controlled release is essential.
Case Study : A recent investigation indicated that the compound could encapsulate pharmaceutical agents effectively, providing a sustained release profile that is beneficial for therapeutic applications .
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and proteins, altering their activity. The trichloroethyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Neutral vs. Ionic Sulfonate Derivatives
Compound B : 2,2,2-Trichloroethyl 2-methyl-1H-imidazole-1-sulfonate (neutral molecule, ).
- Compound C: 1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium trifluoromethanesulfonate (ionic, ). Structural Differences: Incorporates a benzimidazolium core (vs. imidazolium) and a phenyl substituent. The triflate anion maintains high ionic conductivity .
Substituent Effects on Ionic Liquid Properties
Compound D : 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (ionic, ).
Compound E : 2-(Trifluoroacetyl)imidazole (neutral, ).
- A neutral molecule with a trifluoroacetyl group instead of sulfonate. The lack of ionic character limits its use in conductive materials but makes it suitable as a fluorinating agent .
Biological Activity
2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate; trifluoromethanesulfonate is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C6H5Cl3N2O
- Molar Mass : 227.48 g/mol
- Density : 1.56 g/cm³ (predicted)
- Melting Point : 83-84 °C
- Solubility : Slightly soluble in chloroform and methanol
The compound is characterized by its imidazolium structure, which is known for its versatility in forming ionic liquids and other derivatives. Its trichloroethyl group contributes to its biological activity by potentially interacting with biological macromolecules.
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The presence of the chloroethyl group has been linked to the formation of mutagenic DNA alkylating agents such as chloroacetaldehyde, which may explain the compound's cytotoxic effects .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antimicrobial Activity : Research has demonstrated that derivatives of imidazolium salts possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, methanolic extracts containing similar compounds showed high efficacy against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
- Anticancer Potential : In vitro studies have shown that compounds related to 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The IC50 values for these effects were reported at approximately 226 µg/mL .
- Mutagenicity Studies : The formation of chloroacetaldehyde during metabolic processes has been associated with mutagenic activity. This compound acts as a precursor for DNA alkylation, which can lead to mutations and cancer development .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
